VH032-Peg2-NH2 is a compound that plays a significant role in the development of targeted protein degradation strategies, particularly through the use of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of specific target proteins. The design and implementation of VH032-Peg2-NH2 are crucial in advancing therapeutic approaches that aim to modulate protein levels within cells.
VH032-Peg2-NH2 is derived from the original VH032 compound, which is a known ligand for VHL. The addition of a polyethylene glycol (PEG) linker enhances its solubility and stability, making it suitable for biological applications. This compound falls under the classification of small molecule ligands used in PROTAC technology, which utilizes the ubiquitin-proteasome system for targeted protein degradation.
The synthesis of VH032-Peg2-NH2 typically involves several key steps:
This methodical approach ensures that VH032-Peg2-NH2 retains its functional properties while enhancing its pharmacokinetic profile through improved solubility and bioavailability .
The structural integrity and configuration are critical for its interaction with target proteins and E3 ligases .
VH032-Peg2-NH2 participates in several key chemical reactions:
These reactions are fundamental to its role in PROTAC-mediated degradation pathways .
The mechanism of action for VH032-Peg2-NH2 involves:
This process effectively reduces the levels of specific proteins within cells, making it a powerful tool in therapeutic applications targeting disease-associated proteins .
These properties are critical when considering VH032-Peg2-NH2 for in vivo applications or therapeutic development .
VH032-Peg2-NH2 has several notable applications in scientific research:
The ongoing exploration of compounds like VH032-Peg2-NH2 continues to enhance our understanding of cellular regulation and offers promising avenues for innovative therapeutic strategies .
VH032-Polyethylene Glycol-NH2 represents a structurally optimized von Hippel-Lindau E3 ubiquitin ligase recruiting ligand specifically engineered for proteolysis targeting chimera development. This bifunctional molecule serves as a cornerstone building block in chemical biology, enabling the construction of heterobifunctional degraders capable of hijacking cellular ubiquitin-proteasome machinery. Its molecular architecture comprises three distinct domains: (1) the (S,R,S)-Amino Hydroxy Phenyl Carboxamide-based von Hippel-Lindau ligand derived from the hydroxyproline motif that mimics the natural hypoxia-inducible factor alpha interaction surface; (2) a diethylene glycol linker providing spatial flexibility; and (3) a terminal primary amine group enabling conjugation to target protein ligands through amide bond formation or other biocompatible chemistries [1] [2]. This strategic arrangement creates a versatile molecular scaffold that maintains high-affinity von Hippel-Lindau binding while permitting synthetic accessibility for modular assembly with diverse target binders.
Table 1: Structural and Chemical Properties of VH032-Polyethylene Glycol-NH2
| Component | Chemical Characteristics | Role in Proteolysis Targeting Chimera Design |
|---|---|---|
| von Hippel-Lindau Ligand | (S,R,S)-Amino Hydroxy Phenyl Carboxamide derivative; Molecular weight ≈ 400 Da; Dissociation constant ≈ 185 nanomolar | Recruits Cullin 2-Ring Box 1-von Hippel-Lindau E3 ubiquitin ligase complex |
| Polyethylene Glycol Linker | Diethylene glycol spacer (8-atom chain); Molecular weight ≈ 88 Da; Hydrophilic character | Provides spatial separation; Reduces steric hindrance; Enhances aqueous solubility |
| Terminal Amine | Primary amine (-NH₂); Reactivity with carboxylic acids, activated esters | Enables conjugation to target protein ligands via carbodiimide chemistry |
| Overall Molecular Structure | Molecular formula: C₂₈H₄₁N₅O₆S; Molecular weight: 575.7 grams per mole; Purity standard: ≥95% (High Performance Liquid Chromatography) | Serves as ready-to-conjugate building block for ternary complex formation |
The incorporation of the polyethylene glycol linker represents a critical design innovation that substantially influences proteolysis targeting chimera functionality. The hydrophilic ethylene oxide units within the linker enhance aqueous solubility and reduce aggregation tendencies—a significant advantage over alkyl chain alternatives that frequently exhibit poor physicochemical properties. Furthermore, the 14.7 Å length of the diethylene glycol spacer provides optimal spatial separation between the von Hippel-Lindau ligand and the conjugation site, permitting sufficient flexibility for simultaneous engagement of both the E3 ligase and target protein within the ternary complex [4]. Recent synthetic innovations have focused on modifying the linker domain while preserving the core von Hippel-Lindau binding motif. For example, Genentech researchers have developed triazole-modified derivatives demonstrating 50% improved Madin-Darby Canine Kidney permeability compared to standard VH032-Polyethylene Glycol-NH2, addressing a key limitation in cellular uptake efficiency [4]. These modifications exemplify ongoing optimization efforts to enhance the drug-like properties of von Hippel-Lindau-based proteolysis targeting chimeras while maintaining their molecular recognition capabilities.
The terminal primary amine functionality serves as the critical conjugation point for modular assembly with target protein ligands. This reactive handle facilitates efficient coupling to carboxylic acid-containing warheads through carbodiimide-mediated amidation or advanced bioorthogonal chemistries. Standard synthetic protocols involve sequential peptide coupling reactions: (1) functionalization of the hydroxyproline core with tert-leucine and methyl thiazole moieties to optimize von Hippel-Lindau binding; (2) conjugation to amine-polyethylene glycol-amine using carbodiimide crosslinkers; and (3) purification via reverse-phase High Performance Liquid Chromatography to yield the hydrochloride salt form (molecular formula C₂₈H₄₃Cl₂N₅O₆S; molecular weight 612.18 grams per mole) for improved stability [4] [5]. The chemical versatility of the terminal amine has enabled the creation of diverse proteolysis targeting chimera libraries targeting numerous disease-relevant proteins, including bromodomain-containing protein 4, receptor tyrosine kinases, and tau aggregates—demonstrating the molecule's broad utility as a chemical biology tool and therapeutic development platform.
The molecular efficacy of VH032-Polyethylene Glycol-NH2 stems from its precise molecular recognition of the von Hippel-Lindau protein, the substrate receptor component within the Cullin 2-Ring Box 1 E3 ubiquitin ligase complex. Structural analyses reveal that the (S,R,S)-Amino Hydroxy Phenyl Carboxamide moiety binds within the hydrophobic binding pocket of von Hippel-Lindau's beta-domain, mimicking the native hydroxyproline degradation motif of hypoxia-inducible factor 1 alpha. This interaction occurs through a network of hydrogen bonds involving the ligand's hydroxy group and Tyr98, His115, and Ser111 residues, complemented by van der Waals contacts with Trp88, Phe91, and Tyr112 that provide binding specificity [4] [6]. This high-affinity interaction (dissociation constant ≈ 185 nanomolar) positions the conjugated target protein within proximity of the E3 ligase catalytic center, enabling efficient ubiquitin transfer.
The process of targeted protein degradation proceeds through a carefully orchestrated mechanistic sequence: (1) simultaneous formation of the binary complexes (proteolysis targeting chimera-von Hippel-Lindau and proteolysis targeting chimera-target protein); (2) assembly of the productive ternary complex (von Hippel-Lindau:proteolysis targeting chimera:target protein); (3) ubiquitin transfer from the E2 ubiquitin-conjugating enzyme to surface-exposed lysine residues on the target protein; and (4) proteasomal recognition and degradation of the polyubiquitinated target. The polyethylene glycol linker in VH032-Polyethylene Glycol-NH2 critically influences the cooperativity factor (α) in ternary complex formation, defined mathematically as α = Kᴅʙɪɴᴀʀʏ / Kᴅᴛᴇʀɴᴀʀʏ, where values >1 indicate positive cooperativity [6]. Optimal linker length and composition enhance molecular flexibility, allowing conformational adjustments that promote stable ternary complex formation—a decisive factor in degradation efficiency.
Table 2: Degradation Efficacy of VH032-Polyethylene Glycol-NH2-Based Proteolysis Targeting Chimeras Against Various Targets
| Target Protein | Cancer Model | Degradation Efficiency (Half-maximal Degradation Concentration) | Biological Outcome |
|---|---|---|---|
| Bromodomain-containing protein 4 | Acute Myeloid Leukemia | 1 nanomolar | Cell cycle arrest and apoptosis |
| Epidermal Growth Factor Receptor | Non-Small Cell Lung Cancer | 50 nanomolar | Suppression of oncogenic signaling |
| Anaplastic Lymphoma Kinase | Neuroblastoma | 5 nanomolar | Inhibition of metastasis |
| Tau Aggregates | Alzheimer Disease Models | 100 nanomolar | Reduction in pathological aggregates |
| Androgen Receptor | Prostate Cancer | 10 nanomolar | Suppression of androgen signaling |
Structure-activity relationship studies have revealed critical determinants of degradation efficiency. The hydroxyproline stereochemistry profoundly influences von Hippel-Lindau binding affinity, with the (S,R,S)-configuration exhibiting optimal complementarity to the target protein's binding pocket. Modifications at the "right-hand side" tert-leucine moiety maintain binding when replaced with cyclohexyl groups, substantially improving cellular permeability. Additionally, bioisosteric replacement of the amide linker with N-oxo-amide functionalities (exemplified by compound 140a) preserves von Hippel-Lindau affinity (half-maximal inhibitory concentration = 462 nanomolar) while enhancing metabolic stability [4]. Recent structural innovations include triazole substitutions at the ligand's "left-hand side" that improve Madin-Darby Canine Kidney permeability by 50% compared to unmodified VH032-Polyethylene Glycol-NH2, addressing a key limitation in cell membrane permeability for proteolysis targeting chimera compounds [4]. These findings underscore the importance of iterative molecular optimization in developing effective von Hippel-Lindau-recruiting proteolysis targeting chimeras.
The future development of VH032-Polyethylene Glycol-NH2 derivatives focuses on overcoming persistent challenges in the field. Current research prioritizes enhancing blood-brain barrier penetration for neurodegenerative disease applications, achieved through strategic incorporation of cholesterol moieties or receptor-mediated transcytosis enhancers. Additionally, efforts to mitigate potential off-target effects arising from prolonged von Hippel-Lindau engagement include developing photocaged derivatives that enable spatiotemporal control of degradation activity. The expanding repertoire of VH032-Polyethylene Glycol-NH2-based proteolysis targeting chimeras continues to demonstrate the molecule's versatility in chemical biology research and drug discovery, establishing it as an indispensable tool for probing cellular protein homeostasis and developing novel therapeutic modalities against traditionally "undruggable" targets. As the field advances, these molecules will play increasingly important roles in translating targeted protein degradation from a compelling biological concept into transformative clinical therapies.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6